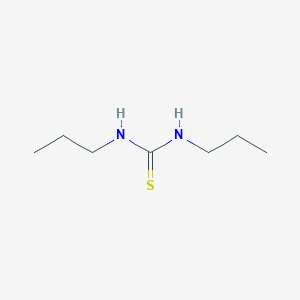

1,3-Dipropylthiourea

描述

Overview of Thiourea (B124793) Derivatives in Academic Contexts

Thiourea derivatives are widely explored in academic research for their utility in various fields, including organic synthesis, coordination chemistry, materials science, and medicinal chemistry. Their structure allows for tautomerization between the thione and enethiol forms, contributing to their reactivity and ability to act as ligands for metal ions mdpi.com. The presence of sulfur and nitrogen atoms with lone pairs of electrons makes them effective coordinating agents, forming stable complexes with a variety of metal centers. rsc.orgresearchgate.net

Academic studies have demonstrated that thiourea derivatives can function as organocatalysts in numerous organic reactions. rsc.org Furthermore, they serve as valuable precursors for the synthesis of diverse heterocyclic compounds. rsc.orgnih.govconicet.gov.ar Their applications extend to molecular recognition, materials science, and agriculture, highlighting their broad relevance in contemporary chemical research. rsc.org

Significance of N,N'-Disubstituted Thioureas in Organic and Medicinal Chemistry

N,N'-Disubstituted thioureas, where two hydrogen atoms on the nitrogen atoms are replaced by organic substituents, constitute a particularly important subclass of thiourea derivatives. The nature of these substituents significantly influences the electronic and steric properties of the thiourea core, thereby modulating their reactivity, coordination behavior, and biological activity. analis.com.my

In organic chemistry, N,N'-disubstituted thioureas are employed as building blocks and reagents in the synthesis of complex molecules and heterocycles. rsc.orgnih.govconicet.gov.ar They can participate in various reactions, including cyclization reactions to form thiazoles and other sulfur-containing rings. nih.govconicet.gov.ar

In medicinal chemistry, N,N'-disubstituted thioureas have garnered significant interest due to their diverse biological activities. mdpi.comresearchgate.netsciencepublishinggroup.com Research over the past five years has highlighted their potential as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial agents. mdpi.comresearchgate.net The variation in substituents allows for the design and synthesis of derivatives with tailored pharmacological properties, making them promising scaffolds for drug discovery and development. analis.com.my Studies have investigated the structure-activity relationships of these compounds to understand how different substituents impact their biological efficacy against various targets, including cancer cell lines and enzymes like urease and nitric oxide synthase. mdpi.comresearchgate.netanalis.com.myrsc.orgresearchgate.net

Research Landscape and Emerging Trends for 1,3-Dipropylthiourea

This compound is an N,N'-disubstituted thiourea featuring propyl groups attached to each nitrogen atom. Its chemical structure is defined by the formula C7H16N2S. cymitquimica.comguidechem.com

Research involving this compound specifically has appeared in the academic literature. For instance, its crystal structure and coordination behavior have been investigated. A study characterized metal complexes of N,N'-dipropylthiourea, including copper(I) complexes. researchgate.net This highlights its role as a ligand in coordination chemistry, where the propyl substituents influence the complex formation and properties. researchgate.net

Another study explored the synthesis and structural characteristics of 1-(3,5-dinitrobenzoyl)-3,3-dipropylthiourea, a related compound with propyl substituents on one nitrogen and an acyl group on the other. researchgate.netnih.gov While not strictly this compound, this research provides insight into the structural behavior of propyl-substituted thioureas, noting significant twists between molecular fragments and the role of hydrogen bonding in crystal packing. researchgate.netnih.gov

Emerging trends for this compound, within the broader context of N,N'-disubstituted thioureas, appear to align with the general research directions for this class of compounds. These include continued exploration of their coordination chemistry, particularly with transition metals, for potential applications in catalysis or as components in functional materials. rsc.orgresearchgate.netresearchgate.netresearchgate.net Furthermore, given the significant interest in the biological activities of thiourea derivatives, this compound and its derivatives may be explored for specific pharmacological properties, although specific detailed findings for this compound itself in this area were not prominently found in the search results. The ease of synthesis of disubstituted thioureas from amines and carbon disulfide or isothiocyanates suggests that this compound can be readily synthesized for further investigation. conicet.gov.arresearchgate.net

Physical properties reported for this compound include a calculated density of 1.0±0.1 g/cm³, a melting point of 69-71°C, a calculated boiling point of 212.2±23.0°C at 760 mmHg, and a calculated flash point of 82.1±22.6°C.

Table: Physical Properties of this compound

| Property | Value | Source Type |

| Density | 1.0 ± 0.1 g/cm³ | Calculated |

| Melting Point | 69-71 °C | Experimental |

| Boiling Point | 212.2 ± 23.0 °C at 760 mmHg | Calculated |

| Flash Point | 82.1 ± 22.6 °C | Calculated |

While detailed research findings specifically and solely focused on the applications of this compound are limited in the provided search results, its place within the well-studied family of N,N'-disubstituted thioureas suggests potential for future academic exploration in areas such as metal complexation, organic synthesis methodologies, and potentially, biological screening, aligning with the broader trends observed for this compound class.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dipropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXGIIVHLRLBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384219 | |

| Record name | 1,3-Dipropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26536-60-7 | |

| Record name | 1,3-Dipropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPROPYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dipropylthiourea and Its Derivatives

Direct Synthesis Routes of 1,3-Dipropylthiourea

The direct synthesis of symmetrical 1,3-disubstituted thioureas, such as this compound, typically involves the reaction of a primary amine with a source of the thiocarbonyl group.

Conventional Synthetic Approaches

Conventional methods for synthesizing symmetrical thioureas often involve the reaction of a primary amine with carbon disulfide (CS2). This reaction can proceed through an intermediate dithiocarbamate (B8719985) salt, which then reacts with another equivalent of the primary amine to form the thiourea (B124793). organic-chemistry.org Another common approach involves the reaction of a primary amine with an isothiocyanate. organic-chemistry.orgmdpi.com For the synthesis of this compound, this would involve the reaction of propylamine (B44156) with propyl isothiocyanate.

Historical methods for synthesizing primary thioureas include the reaction of primary amines with alkali metal or ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, base hydrolysis of benzoyl thioureas, thermal rearrangement of ammonium thiocyanate in the presence of a primary amine, or ammonia (B1221849) addition to isothiocyanates. rsc.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of thiourea synthesis reactions often focuses on factors such as solvent, temperature, reaction time, and the use of catalysts. For instance, the reaction of amines with carbon disulfide can be carried out in various solvents, including aqueous media. organic-chemistry.orgnih.gov Studies have explored the use of catalysts to improve yields and reaction rates. For example, a simple and convenient method for thiourea synthesis involves the reaction of primary amines and carbon disulfide in the presence of a Zn catalyst, yielding products in good to outstanding yields under modest reaction conditions. tandfonline.com

Microwave irradiation has also been employed to enhance the synthesis of symmetrical thioureas. One method involves the reaction of a primary amine and carbon disulfide under microwave irradiation to generate symmetrical thiourea in situ. rsc.org

While specific optimized conditions and yield data for the direct synthesis of this compound using conventional methods are not extensively detailed in the provided search results, general trends in thiourea synthesis suggest that factors like solvent choice (e.g., water, ethanol (B145695), or organic solvents like dichloromethane), temperature control, and the potential use of catalysts (such as Zn or deep eutectic solvents) can influence reaction efficiency and yield. tandfonline.comorganic-chemistry.orgnih.govtandfonline.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs involves modifying the basic this compound structure by introducing various functional groups or substituting the propyl groups with aromatic or heterocyclic moieties.

Functional Group Diversification via Thiourea Moiety Modification

The thiourea moiety itself can undergo modifications or serve as a reactive center for further functionalization. For example, the thiocarbonyl group (C=S) can be oxidized to form sulfoxides or sulfones. smolecule.com The nitrogen atoms of the thiourea can also be involved in reactions that introduce new functional groups or lead to the formation of heterocyclic systems. conicet.gov.ar

One approach to functional group diversification involves the reaction of amines with carbamoyl-protected isothiocyanates. organic-chemistry.org Additionally, thiocarbamoyl benzotriazoles can serve as isothiocyanate equivalents for the synthesis of substituted thioureas. rsc.orgrsc.org

Aromatic and Heterocyclic Substitutions on Dipropylthiourea Backbones

Substituted thioureas with aromatic and heterocyclic groups are synthesized by reacting amines, including those containing aromatic or heterocyclic rings, with isothiocyanates or carbon disulfide. tandfonline.comorganic-chemistry.orgmdpi.com For creating analogs of this compound with aromatic or heterocyclic substitutions, one could envision using propyamine and a substituted aromatic or heterocyclic isothiocyanate, or a substituted aromatic or heterocyclic amine with propyl isothiocyanate or carbon disulfide.

Research has demonstrated the synthesis of thiourea derivatives bearing various functional groups, including those with aromatic and heterocyclic systems, often utilizing reactions between amines and isothiocyanates. mdpi.commdpi.com For example, the synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea involves the reaction of 4-(difluoromethoxy)aniline (B1299965) with dipropylthiocarbamoyl chloride. smolecule.com This highlights how substituted anilines can be used to introduce functionalized aromatic rings onto a thiourea backbone.

The incorporation of heterocyclic rings, such as piperazine, into thiourea structures has also been explored to synthesize derivatives with modified properties. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied to the synthesis of thioureas to reduce environmental impact and improve sustainability. Several green approaches have been developed for thiourea synthesis, including reactions in aqueous media and catalyst-free conditions. organic-chemistry.orgrsc.orgnih.govtandfonline.comrsc.orgresearchgate.netdokumen.pub

One environmentally friendly method involves the condensation of amines and carbon disulfide in aqueous medium, avoiding the use of toxic reagents like isothiocyanates or thiophosgene (B130339). organic-chemistry.orgnih.gov This protocol has been shown to work well with aliphatic primary amines, which are relevant for the synthesis of this compound. organic-chemistry.orgnih.gov

Another green approach utilizes deep eutectic solvents as catalysts in water for the synthesis of substituted thiourea derivatives from carbon disulfide and amines. tandfonline.com Mechanochemical milling has also been employed as a solvent-free or reduced-solvent method for thiourea synthesis, offering advantages such as rapid reaction times and simple workup procedures based on water. rsc.orgrsc.org

Catalyst-free synthetic processes in water or aqueous ethanol are also being explored for the synthesis of various organic compounds, including those with thiourea moieties, aligning with green chemistry principles. dokumen.pub These methods aim to minimize waste and avoid the use of hazardous catalysts and solvents. dokumen.pub

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound (N,N'-Di-n-propylthiourea) primarily involves reactions utilizing precursors that introduce the propyl groups and the thiourea functionality. Several synthetic routes have been explored, often involving the reaction of propylamines or related compounds with a source of the thiocarbonyl group.

One common approach for preparing N,N'-Di-n-propylthiourea involves the reaction of propylisothiouronic acid (n-propylisothiourea) with propanol (B110389). This method yields the target product under specific reaction conditions that can be adjusted based on desired outcomes. chembk.com

Another general strategy for synthesizing substituted thioureas, including those with alkyl substituents like propyl groups, involves the condensation between amines and carbon disulfide in an aqueous medium. This protocol has been shown to be effective for synthesizing symmetrical and unsymmetrical substituted thiourea derivatives, working smoothly with aliphatic primary amines to yield various di- and trisubstituted thiourea derivatives. organic-chemistry.org

Furthermore, the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides an atom-economic route to thioureas. This reaction proceeds efficiently at or near ambient temperature, producing thioureas in high yields. organic-chemistry.org

Acylthioureas, a class of compounds related to this compound if one of the propyl groups were replaced by an acyl group, can be synthesized by treating aminothiocarbonylimidoyl chlorides with potassium thiocyanate followed by hydrolysis, or by reacting N-acyl aminoimidoyl chlorides with hydrogen sulfide (B99878). conicet.gov.ar Another method involves the reaction of acyl iodides with thiourea at room temperature. conicet.gov.ar Other reported methods for synthesizing 1-acyl-thioureas include the treatment of methyl-N-arylcarbamodithioates and acyl isothiocyanates with amines, and the reaction of iminophosphoranyl thioureas with carboxylic acids. conicet.gov.ar The hydrolysis of N-aminothiocarbonylcarbodiimides with mineral acids also affords the corresponding 1-acyl- substituted thiourea product. conicet.gov.ar While these methods specifically pertain to acylthioureas, they highlight the diverse strategies employed in constructing the thiourea core, which can be adapted or provide insight into the synthesis of alkyl-substituted thioureas like this compound.

For the synthesis of specific derivatives, such as 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea, the reaction typically begins with 4-(difluoromethoxy)aniline and dipropylthiocarbamoyl chloride. smolecule.com This reaction is conducted under basic conditions using an organic solvent such as dichloromethane (B109758) or tetrahydrofuran, with a base like triethylamine (B128534) employed to neutralize the hydrochloric acid produced. smolecule.com The resulting product is then purified through recrystallization or column chromatography. smolecule.com

Research findings indicate that the choice of starting materials and reaction conditions significantly influences the yield and purity of the synthesized thiourea derivatives. For instance, studies on the synthesis of N,N'-diisopropyl thiourea (a related compound) have explored the reaction of thiourea and diisopropylamine (B44863) in water with PEG-400 as a catalyst, investigating different molar ratios and reaction times to optimize the yield. patsnap.com, google.com

The synthesis of thiourea derivatives can also involve the use of thiophosgene and primary amines to prepare thiocarbamic chlorides, which are then reacted with bis-amines to form symmetrical and unsymmetrical bis-thioureas. mdpi.com This two-step procedure highlights the utility of thiocarbamic chlorides as intermediates in thiourea synthesis. mdpi.com

Data regarding specific reaction conditions and yields for the synthesis of N,N'-Di-n-propylthiourea from propylisothiouronic acid and propanol are not explicitly detailed in the provided search results beyond the mention of adjustable conditions. However, the synthesis of related thioureas provides valuable insights into common precursors and synthetic strategies.

Based on the information, key precursors and starting materials for the synthesis of this compound and its derivatives include:

Propylisothiouronic acid (n-propylisothiourea) chembk.com

Propanol chembk.com

Amines (specifically primary aliphatic amines like propylamine) organic-chemistry.org

Carbon disulfide organic-chemistry.org

Isocyanides organic-chemistry.org

Elemental sulfur organic-chemistry.org

Thiocarbamic chlorides (e.g., dipropylthiocarbamoyl chloride for specific derivatives) smolecule.com, mdpi.com

Thiophosgene mdpi.com

Acyl isothiocyanates (for acylthioureas) conicet.gov.ar

Acyl iodides (for acylthioureas) conicet.gov.ar

Thiourea (for reactions with acyl iodides or in Biginelli-like reactions) patsnap.com, google.com, conicet.gov.ar

The synthesis often involves condensation or coupling reactions, frequently carried out in organic solvents or aqueous media, and may involve catalysts to enhance reaction rates and yields.

Here is a summary of some precursors and their roles in thiourea synthesis based on the search results:

| Precursor / Starting Material | Role in Synthesis | Relevant Synthesis Type |

| Propylisothiouronic acid, Propanol | Reactants to obtain N,N'-Di-n-propylthiourea. | Specific synthesis of N,N'-Di-n-propylthiourea. chembk.com |

| Amines (Primary Aliphatic) | Reactant that condenses with carbon disulfide or reacts with isocyanides/sulfur. | General thiourea synthesis. organic-chemistry.org |

| Carbon Disulfide | Source of the thiocarbonyl group in condensation with amines. | General thiourea synthesis. organic-chemistry.org |

| Isocyanides, Elemental Sulfur | Reactants that combine with amines to form thioureas. | Atom-economic thiourea synthesis. organic-chemistry.org |

| Thiocarbamic Chlorides | Intermediate reacting with amines to form thioureas. | Synthesis of substituted and bis-thioureas. smolecule.com, mdpi.com |

| Thiophosgene | Used to prepare thiocarbamic chlorides by reaction with primary amines. | Synthesis of thiocarbamic chlorides (intermediates). mdpi.com |

| Acyl Isothiocyanates, Amines | Reactants for the synthesis of acylthioureas. | Synthesis of acylthioureas. conicet.gov.ar |

| Acyl Iodides, Thiourea | Reactants for the synthesis of 1-acyl thioureas. | Synthesis of 1-acyl thioureas. conicet.gov.ar |

| N-aminothiocarbonylcarbodiimides | Hydrolysis yields 1-acyl-substituted thiourea products. | Synthesis of 1-acyl-substituted thioureas. conicet.gov.ar |

| Thiourea, Diisopropylamine, PEG-400 | Reactants and catalyst for the synthesis of N,N'-diisopropyl thiourea. | Synthesis of related dialkylthioureas. patsnap.com, google.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Dipropylthiourea

X-ray Crystallography for Solid-State Structure Determination

Studies on a derivative, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, illustrate the application of X-ray crystallography to thiourea (B124793) structures. This derivative crystallizes in the monoclinic space group P21/c. nih.goviucr.org The unit cell parameters were determined to be a = 7.9406 (4) Å, b = 21.2839 (10) Å, c = 9.5967 (4) Å, and β = 94.379 (4)°. nih.goviucr.org The crystal structure analysis provides detailed information about how molecules pack in the solid state and the interactions between them.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Crystal packing in thiourea derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal structure of 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, molecules are linked by bifurcated N—H⋯(O,S) hydrogen bonds. nih.goviucr.orgresearchgate.net These interactions play a crucial role in the formation of supramolecular chains, which in this case run along the researchgate.net direction. nih.goviucr.orgresearchgate.net The presence of N—H hydrogen bond donors and O and S hydrogen bond acceptors in thiourea molecules facilitates these stabilizing interactions within the crystal lattice.

Molecular Conformation and Dihedral Angle Analyses

X-ray crystallography allows for the precise determination of molecular conformation in the solid state, including the analysis of dihedral angles. For 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, significant twists were observed between different parts of the molecule. nih.goviucr.orgresearchgate.net The dihedral angle between the thiourea (SN2C) and amide (ONC2) residues was found to be 48.89 (7)°. nih.goviucr.orgresearchgate.net Additionally, the benzene (B151609) ring was twisted relative to the amide residue with a dihedral angle of 30.27 (7)°. nih.goviucr.orgresearchgate.net These dihedral angles highlight the non-planar nature of the molecule in the crystalline environment. The n-propyl groups in this derivative were found to lie on either side with respect to the S1, N1, N2, C7 plane. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution, providing information on the chemical environment and connectivity of atoms organicchemistrydata.org. While specific detailed NMR data for 1,3-Dipropylthiourea was not extensively found in the search results, the principles of ¹H and ¹³C NMR, along with 2D NMR techniques, are universally applicable to its structural characterization.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their relative numbers, and their connectivity based on spin-spin coupling wisc.edu. The chemical shift (δ) of a proton signal is influenced by its electronic environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl groups and the N-H protons.

Coupling constants (J values) arise from the interaction between the spins of neighboring protons and provide crucial information about the connectivity and relative orientation of protons wisc.edulibretexts.org. The splitting pattern of a signal indicates the number of equivalent protons on adjacent atoms wisc.edu. Analysis of the multiplicity and coupling constants for the methylene (B1212753) and methyl protons of the propyl groups would allow for the assignment of these signals and confirmation of the propyl chain structure.

¹³C NMR Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule organicchemistrydata.org. The chemical shifts of carbon atoms are sensitive to their hybridization state and the presence of electronegative atoms mdpi.com. For this compound, the ¹³C NMR spectrum would show signals for the carbon atom of the thiocarbonyl group (C=S) and the carbon atoms of the propyl chains. The thiocarbonyl carbon signal is typically found in the downfield region of the ¹³C NMR spectrum due to the deshielding effect of the sulfur atom. The signals for the methylene and methyl carbons of the propyl groups would appear at characteristic chemical shifts, allowing for their assignment.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for establishing correlations between nuclei and confirming structural assignments emerypharma.comepfl.chsdsu.edu.

¹H-¹H COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds emerypharma.comepfl.chsdsu.edu. A COSY spectrum of this compound would show cross-peaks correlating the signals of coupled protons within the propyl chains, helping to confirm the connectivity of the methylene and methyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations) emerypharma.comepfl.chsdsu.edu. An HSQC spectrum would allow for the assignment of carbon signals based on the known assignments of the directly bonded protons. This is particularly useful for distinguishing between different carbon environments in the propyl chains.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 (broad s) | broad singlet | - | N-H |

| ¹H | ~3.8 (t) | triplet | ~7.0 | N-CH₂- |

| ¹H | ~1.7 (sextet) | sextet | ~7.0 | -CH₂-CH₂- |

| ¹H | ~0.9 (t) | triplet | ~7.0 | -CH₃ |

| ¹³C | ~180 | singlet | - | C=S |

| ¹³C | ~48 | triplet | - | N-CH₂- |

| ¹³C | ~22 | triplet | - | -CH₂-CH₂- |

| ¹³C | ~11 | quartet | - | -CH₃ |

Table 2: Typical 2D NMR Correlations for this compound (Note: This table outlines expected correlations based on the structure of this compound and the principles of 2D NMR spectroscopy.)

| 2D NMR Experiment | Correlated Nuclei | Expected Correlations |

| ¹H-¹H COSY | ¹H / ¹H | N-CH₂- with -CH₂-CH₂-, -CH₂-CH₂- with -CH₃ |

| ¹H-¹³C HSQC | ¹H / ¹³C (1-bond) | N-CH₂- ¹H with N-CH₂- ¹³C, -CH₂-CH₂- ¹H with -CH₂-CH₂- ¹³C, -CH₃ ¹H with -CH₃ ¹³C |

| ¹H-¹³C HMBC | ¹H / ¹³C (multiple bonds) | N-H with C=S, N-CH₂- with C=S and -CH₂-CH₂-, -CH₂-CH₂- with N-CH₂- and -CH₃, -CH₃ with -CH₂-CH₂- |

Vibrational Spectroscopy (IR and Raman) Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique fingerprint that aids in identification and structural analysis. These techniques are complementary, as IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. wikipedia.orgwikipedia.orghoriba.com

Characteristic Absorption Bands and Functional Group Correlation

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its key functional groups: the thiourea moiety (N-C(=S)-N) and the propyl chains.

Key vibrational modes associated with the thiourea group typically include N-H stretching vibrations, C=S stretching vibrations, and C-N stretching vibrations. researchgate.netresearchgate.netspectroscopyonline.com N-H stretching bands are generally observed in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.netlibretexts.org The C=S stretching vibration is a particularly important diagnostic band for thioureas, often appearing in the region of 700-850 cm⁻¹, although it can be coupled with other vibrations. researchgate.netresearchgate.net C-N stretching vibrations within the thiourea framework typically manifest in the 1200-1500 cm⁻¹ range. researchgate.netresearchgate.net

For the propyl chains, characteristic bands include C-H stretching vibrations (both asymmetric and symmetric) in the 2800-3000 cm⁻¹ region, as well as various bending and rocking modes at lower wavenumbers (e.g., CH₂ bending around 1450 cm⁻¹ and CH₃ bending around 1375 cm⁻¹). nih.gov

While specific experimental data for this compound's IR and Raman spectra were not extensively detailed in the search results, the general vibrational characteristics of the thiourea functional group and alkyl chains allow for prediction of the major spectral features.

An illustrative table of anticipated vibrational assignments for this compound based on general thiourea and alkane spectroscopy is presented below:

| Functional Group/Vibration | Approximate Wavenumber Range (cm⁻¹) | Spectroscopy (IR/Raman) |

| N-H Stretching | 3200-3500 | IR, Raman |

| C-H Stretching (Alkyl) | 2800-3000 | IR, Raman |

| C-N Stretching (Thiourea) | 1200-1500 | IR, Raman |

| C=S Stretching | 700-850 | IR, often coupled |

| CH₂ Bending | ~1450 | IR, Raman |

| CH₃ Bending | ~1375 | IR, Raman |

Note: These are approximate ranges and actual peak positions can be influenced by the specific molecular environment and physical state.

Conformational Isomerism Studies via Vibrational Spectra

Vibrational spectroscopy can be a powerful tool for investigating conformational isomerism. Different conformers of a molecule, which arise from rotation around single bonds, can have distinct vibrational frequencies and intensities due to subtle changes in bond angles, bond lengths, and interatomic interactions. semanticscholar.orgresearchgate.netxmu.edu.cn By analyzing changes in the vibrational spectra under varying conditions (e.g., temperature, solvent), it is possible to identify the presence of different conformers and potentially study their relative populations and interconversion dynamics. semanticscholar.orgxmu.edu.cnmpg.de

For this compound, conformational flexibility exists primarily around the N-C(S) and N-propyl bonds. The orientation of the propyl chains and the relative orientation of the two propyl groups with respect to the thiourea core can lead to different conformers. While no specific studies on the conformational isomerism of this compound using vibrational spectroscopy were found, the principles applied to other flexible molecules and thiourea derivatives suggest that temperature-dependent IR or Raman studies could potentially reveal the presence of different conformers and provide information about the energy barriers between them. semanticscholar.orgresearchgate.netmpg.de Changes in the spectral features, particularly in regions sensitive to the C-N and C-C stretching and bending modes of the propyl chains and the thiourea moiety, would be indicative of conformational changes.

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. youtube.com Electron Ionization (EI) mass spectrometry typically involves bombarding the molecule with high-energy electrons, causing ionization and often subsequent fragmentation. The resulting ions are then separated based on their m/z ratio and detected, producing a mass spectrum. libretexts.org

For this compound, the molecular ion peak (M⁺) would correspond to the mass-to-charge ratio of the intact ionized molecule. The molecular formula of this compound is C₇H₁₆N₂S, and its monoisotopic molecular weight is approximately 160.10. Therefore, the molecular ion peak is expected at m/z 160.

Fragmentation of this compound in EI-MS would likely occur through cleavage of bonds within the molecule, leading to smaller fragment ions. Common fragmentation pathways for organic molecules include alpha-cleavage (cleavage adjacent to a heteroatom or pi system) and cleavage of C-C bonds. youtube.comlibretexts.orgyoutube.com

For this compound, potential fragmentation pathways could involve:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of propyl radicals or formation of iminium ions.

Cleavage of the C-S bond in the thiourea group.

Fragmentation within the propyl chains , leading to loss of smaller alkyl radicals or formation of carbocations. libretexts.orgyoutube.com

The specific abundance of each fragment ion, represented by the intensity of the peaks in the mass spectrum, provides valuable information for confirming the structure. While a detailed fragmentation pattern specific to this compound was not found, general principles of mass spectrometry fragmentation for similar compounds would apply. The base peak (the most intense peak in the spectrum) corresponds to the most stable fragment ion formed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules with chromophores, which are functional groups that absorb UV or visible light due to the presence of pi electrons or non-bonding electrons that can undergo electronic transitions. wikipedia.orgbspublications.net

The thiourea functional group contains a C=S double bond and nitrogen atoms with lone pairs of electrons. These features can give rise to electronic transitions in the UV region. The possible electronic transitions in organic molecules typically include π-π* transitions (transitions of electrons from a pi bonding orbital to a pi antibonding orbital) and n-π* transitions (transitions of non-bonding electrons to a pi antibonding orbital). wikipedia.orglibretexts.org

For the C=S double bond in the thiourea moiety, both π-π* and n-π* transitions are possible. The n-π* transitions typically occur at longer wavelengths (lower energy) and are weaker in intensity compared to π-π* transitions. The presence of the nitrogen atoms can also influence the electronic transitions due to the delocalization of electron density.

The study of UV-Vis spectra can provide information about the presence and nature of chromophores, as well as potentially indicate conjugation within the molecule. In the case of this compound, the primary absorption is expected to be associated with the thiourea group itself.

Computational and Theoretical Investigations of 1,3 Dipropylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. In the context of thiourea (B124793) derivatives, DFT calculations are often employed to optimize molecular geometries, analyze electronic distributions, and predict spectroscopic parameters. DFT methods are generally capable of satisfactorily generating a variety of molecular properties, offering better predictive capacity while reducing computation times and design costs for new drugs. sciencepublishinggroup.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. This process provides crucial information about bond lengths, bond angles, and dihedral angles. Electronic structure analysis, typically performed after optimization, reveals how electrons are distributed within the molecule, including atomic charges and bond orders. For thiourea derivatives, DFT has been used for complete geometry optimization. ufv.brufv.br The theoretical description of molecules containing the C=S fragment, characteristic of thioureas, often requires the use of highly polarized basis functions for a detailed investigation of the structure. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations, often performed using DFT, predict the normal modes of vibration for a molecule and their corresponding frequencies. These calculated frequencies can be correlated with experimental spectroscopic data obtained from techniques such as Infrared (IR) and Raman spectroscopy, aiding in the assignment of observed peaks. conicet.gov.ar For thiourea derivatives, calculated vibrational spectra have been compared with experimental ones. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the band gap) is an important indicator of chemical stability and can relate to charge transfer interactions.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For flexible molecules like 1,3-Dipropylthiourea, MD simulations can explore different possible conformations and their relative stabilities at various temperatures and environments. This is particularly relevant for understanding how the molecule might behave in solution or when interacting with other molecules or surfaces. Theoretical studies, including molecular dynamics simulations, have been conducted in investigations involving organic compounds. mrforum.com

Quantum Chemical Parameters and Reactivity Descriptors

DFT calculations also yield various quantum chemical parameters and reactivity descriptors that help predict a molecule's chemical behavior. These can include:

Local Descriptors: Such as Fukui functions, which indicate the most reactive sites within the molecule towards nucleophilic, electrophilic, or radical attacks.

These parameters can be used to understand how this compound might interact with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish relationships between the structural features of a set of compounds and their biological activities or physicochemical properties. These models are widely applied in chemometrics, pharmacodynamics, pharmacokinetics, and toxicology. mdpi.com For thiourea derivatives, QSAR studies have been performed to explore the physicochemical parameters responsible for their activity against various biological targets, such as the hepatitis C virus (HCV). researchgate.net DFT methods are generally able to satisfactorily generate a variety of molecular properties for use in QSAR studies. sciencepublishinggroup.com

QSAR models for thiourea derivatives have indicated that thermodynamic descriptors (such as heat of formation, log P, and molar refractivity) and steric descriptors (like solvent accessible surface area) can play important roles in their activity. researchgate.net Hydrophobicity, dielectric energy, valence connectivity index, and ionization potential of the whole molecule have also been identified as important factors in the anti-HCV activity of thioureas. researchgate.net The hydrophobicity of thioureas has been found to have a parabolic relation with their anti-HCV activity, with an optimum logP value identified for anti-HCV compounds. researchgate.net

Various mathematical methods are used as regression tools in QSAR/QSPR studies, including Multiple Linear Regression (MLR) and Genetic Algorithm based Multiple Linear Regression (GA-MLR). mdpi.com These methods help in building linear and nonlinear QSAR/QSPR equations. mdpi.com

QSAR and molecular docking studies have been carried out on thiourea derivatives to predict their activities and elucidate the specific areas where interaction may decrease or increase the activity of inhibitor molecules. ufv.brufv.br

Example Data Table (Illustrative - Data not directly available for this compound from searches):

While specific quantum chemical parameters for this compound were not directly found in the search results, QSAR studies on related thiourea derivatives provide examples of the types of descriptors that are relevant. Below is an illustrative table showing typical quantum chemical and physicochemical descriptors used in such studies.

| Descriptor | Description |

| Heat of Formation (ΔHf) | Energy change when a compound is formed from its elements |

| Log P | Measure of lipophilicity (hydrophobicity) |

| Molar Refractivity (MR) | Measure of the total polarizability of a molecule |

| Solvent Accessible Surface Area (SASA) | Area of the molecule accessible to a solvent |

| Ionization Potential (IP) | Energy required to remove an electron |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ELUMO - EHOMO) | Difference between LUMO and HOMO energies |

Detailed Research Findings (from search results on thiourea derivatives relevant to the outline):

QSAR studies on thiourea derivatives have explored their activity against HIV-1 and HCV. mdpi.comresearchgate.net

Physicochemical parameters calculated using software like WIN CAChe have been used in QSAR analysis of thioureas. researchgate.net

Multiple linear regression analysis has been employed to derive QSAR models for thiourea derivatives. researchgate.net

Significant QSAR models for anti-HCV activity of thioureas have indicated the importance of hydrophobicity, dielectric energy, valence connectivity index, and ionization potential. researchgate.net

DFT methods have been used for geometry optimization and to determine molecular descriptors in QSAR studies of thiourea derivatives with potential anticancer activity. sciencepublishinggroup.com

QSAR and molecular docking studies have been performed on biscoumarin and biscoumarin thiourea derivatives as alpha-glucosidase inhibitors, with DFT employed for geometry optimization. ufv.brufv.br

Coordination Chemistry of 1,3 Dipropylthiourea Complexes

1,3-Dipropylthiourea as a Ligand in Metal Complexes

Substituted thioureas are known to form stable coordination compounds with a variety of transition metal ions. nih.govresearchgate.net The chemistry of these derivatives has attracted attention due to their potential to coordinate metal ions. nih.govresearchgate.net

Ligand Design and Denticity Considerations

The structure of this compound contains potential donor atoms, specifically the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the N-H groups. nih.govresearchgate.net These sites can potentially bind to metal centers. Thiourea (B124793) ligands, in general, can coordinate through the sulfur atom, acting as a monodentate ligand. rsc.org In certain cases, depending on the metal ion and reaction conditions, they might also exhibit bidentate coordination, potentially involving both sulfur and nitrogen atoms or bridging modes. conicet.gov.ar The presence of the propyl groups attached to the nitrogen atoms influences the steric environment around the potential coordination sites, which can affect the preferred coordination mode and the stability of the resulting metal complexes.

Synthesis of Metal-Thiourea Complexes

The synthesis of metal complexes involving thiourea derivatives typically involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. nih.govsysrevpharm.orgscirp.org Ethanol (B145695) is a commonly used solvent for these reactions. nih.govsysrevpharm.org The reaction mixture is often subjected to refluxing for a period to facilitate complex formation. sysrevpharm.orgscirp.orgjocpr.com The specific metal salt used (e.g., chlorides, nitrates) and the stoichiometry of the metal salt to ligand can influence the composition and structure of the resulting complexes. nih.govscirp.org After the reaction, the metal complexes are often isolated as precipitates, which are then filtered, washed, and dried. jocpr.com While specific synthetic procedures for this compound complexes were not detailed in the search results, the general synthetic approaches for substituted thioureas provide a framework for their preparation.

Structural Characterization of Coordination Compounds

Characterization of metal complexes is crucial to determine their composition, structure, and bonding. Various analytical and spectroscopic techniques are employed for this purpose.

X-ray Diffraction Studies of Metal Complexes

X-ray diffraction (XRD), including both powder XRD and single-crystal XRD, is a powerful technique for determining the solid-state structure of metal complexes. scirp.orgjocpr.comresearchgate.netresearchgate.net Single-crystal XRD can provide detailed information about the coordination geometry around the metal center, bond lengths, bond angles, and crystal packing. nih.govscirp.orgresearchgate.netresearchgate.net Studies on complexes with related thiourea derivatives have revealed various coordination geometries, such as distorted square pyramidal, square planar, and octahedral arrangements, depending on the metal ion and co-ligands. nih.govjocpr.comresearchgate.net Powder XRD can be used to confirm the crystalline nature of the synthesized complexes and to obtain information about their unit cell parameters. researchgate.net

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., FT-IR, NMR, UV-Vis)

Spectroscopic methods provide valuable information about the bonding and electronic structure of metal complexes in both solid and solution states.

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups in the ligand and to determine how the ligand coordinates to the metal center. rsc.orgresearchgate.netresearchgate.netlibretexts.org Shifts in the characteristic vibrational bands of the ligand upon complexation indicate which atoms are involved in coordination. For thiourea ligands, changes in the stretching frequencies of the C=S, N-H, and C-N bonds are particularly informative. researchgate.netresearchgate.net The appearance of new bands in the low-wavenumber region (typically below 500 cm⁻¹) can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, directly indicating the coordination mode. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a key technique for characterizing diamagnetic metal complexes in solution. mdpi.comnih.govlibretexts.orgscielo.brnsf.gov Changes in the chemical shifts of ligand protons and carbons upon coordination to a metal ion provide information about the electronic environment and the point of attachment to the metal center. mdpi.comnih.govnih.gov Paramagnetic complexes can exhibit significant paramagnetic shifts and line broadening in their NMR spectra, which can also provide insights into the electronic structure and magnetic properties. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is useful for studying the electronic transitions within metal complexes, including ligand-field (d-d) transitions and charge-transfer transitions. nih.govspectroscopyonline.comresearchgate.netbath.ac.ukresearchgate.netethz.chfiveable.me The d-d transitions, which occur between the split d orbitals of the metal ion, are typically observed in the visible region and are responsible for the color of many transition metal complexes. bath.ac.ukethz.chfiveable.me Charge-transfer transitions, involving electron transfer between the metal and the ligand, are generally more intense and can appear in the UV or visible regions. fiveable.me Changes in the UV-Vis spectrum upon complexation, such as shifts in absorption maxima, can indicate the formation of a complex and provide information about the coordination environment and the effect of the ligand on the metal's electronic structure. spectroscopyonline.comresearchgate.net

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are closely related to the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic interactions between the metal and the ligands. libretexts.orgyork.ac.uknumberanalytics.com

Electronic properties are probed through techniques like UV-Vis spectroscopy, which reveals the electronic transitions within the complex. spectroscopyonline.combath.ac.ukethz.chfiveable.me These transitions are influenced by the ligand field splitting, which is the energy difference between the d orbitals of the metal ion caused by the electrostatic field of the ligands. bath.ac.ukethz.chlibretexts.orgnumberanalytics.com

Magnetic properties, such as magnetic susceptibility, provide information about the number of unpaired electrons in the metal center and the magnetic interactions between adjacent metal ions in polynuclear complexes. nih.govscirp.orgmdpi.comrsc.orglucp.netnih.govdiva-portal.orgcardiff.ac.uk Complexes can be diamagnetic (no unpaired electrons) or paramagnetic (with unpaired electrons). mdpi.com Measurements of magnetic moments can help determine the spin state of the metal ion. In some cases, studies reveal magnetic coupling between metal centers, which can be ferromagnetic (spins aligned parallel) or antiferromagnetic (spins aligned antiparallel). mdpi.comrsc.orglucp.netnih.govdiva-portal.org These magnetic interactions are mediated by the bridging ligands and the geometry of the complex. lucp.netdiva-portal.org

Catalytic Applications of Metal Complexes Incorporating Thiourea Ligands

Metal complexes incorporating thiourea ligands, including dialkylthioureas, have shown potential in various catalytic applications. The ability of thiourea ligands to coordinate to a range of metal centers and the tunability of their electronic and steric properties through substitution make them suitable for designing catalysts researchgate.nettandfonline.com.

Research indicates that metal-assisted thiourea complexes can exhibit enhanced catalytic activity compared to the free thiourea ligands or metal salts alone. This synergistic effect has been observed in various reactions, such as asymmetric catalysis nih.gov. For example, gold(I) complexes with chiral thiourea organocatalysts have been investigated for asymmetric Friedel-Crafts alkylation reactions, demonstrating improved results attributed to the cooperative effects between the thiourea and the metal center nih.gov.

The use of thiourea-based metal complexes in catalysis is an active area of research, driven by the potential to develop efficient and selective catalytic systems. The ability to tune the properties of the metal center and the thiourea ligand provides opportunities for optimizing catalytic performance for specific reactions.

Supramolecular Assembly and Crystal Engineering through Coordination

Metal complexes of thiourea derivatives play a significant role in supramolecular assembly and crystal engineering. The coordination interactions between metal ions and thiourea ligands, combined with non-covalent interactions such as hydrogen bonding and π-π stacking, can lead to the formation of ordered supramolecular structures and crystalline materials researchgate.netrsc.orgrsc.org.

Thiourea ligands, with their N-H groups and sulfur atoms, are capable of forming various hydrogen bonding interactions, such as N-H···S and N-H···metal-bound atom interactions nih.govresearchgate.net. These hydrogen bonds are crucial in directing the assembly of molecules in the solid state and stabilizing crystal structures rsc.orgrsc.org. In metal complexes, these hydrogen bonding interactions can work in concert with coordination bonds to build intricate supramolecular architectures, including one-dimensional chains and other extended networks researchgate.netresearchgate.net.

Studies on the crystal structures of thiourea derivatives and their metal complexes have provided insights into the nature and role of these interactions in crystal packing. For example, crystal structure analysis of certain acyl thiourea complexes has revealed the importance of C-H···π and π-π interactions in their supramolecular structures rsc.orgresearchgate.net. For 1-(3,5-dinitrobenzoyl)-3,3-dipropylthiourea, N-H···O and N-H···S hydrogen bonds were found to be dominant in the crystal packing, leading to the formation of supramolecular chains researchgate.net.

The interplay between coordination bonding and non-covalent interactions in thiourea metal complexes allows for the rational design of crystalline materials with specific structural features and potentially tailored properties for various applications, including catalysis, separation, and sensing researchgate.nettandfonline.com. The supramolecular assembly of these complexes is a key aspect of understanding and controlling their solid-state properties.

Biological Activities and Medicinal Chemistry Research for 1,3 Dipropylthiourea Derivatives

Antimicrobial Potentials

Studies have investigated the antimicrobial properties of various thiourea (B124793) derivatives against a range of pathogens, including bacteria and fungi. The structural versatility of the thiourea scaffold allows for the synthesis of numerous analogs with potentially varied activities.

Antibacterial Activity Studies

Several thiourea derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed inhibition against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis, with observed Minimum Inhibitory Concentration (MIC) values in the range of 4-32 µg/mL. nih.gov These compounds also exhibited activity against hospital methicillin-resistant strains of S. aureus, with MIC values varying from 4 to 64 µg/mL. nih.gov Another study on novel thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties reported excellent antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 µg/mL for some compounds. mdpi.com Research on 1,2,3-triazole glycoside clickamers, which can be synthesized using click chemistry reactions involving aryl azides and alkyne-functionalized sugars, also indicated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com

Antifungal Activity Studies

Thiourea derivatives have also shown promise as antifungal agents. Investigations into novel nopol (B1679846) derivatives bearing the 1,3,4-thiadiazole-thiourea moiety revealed antifungal activity against various plant pathogenic fungi, including Physalospora piricola, Cercospora arachidicola, and Alternaria solani. mdpi.com Some compounds in this series exhibited inhibition rates significantly better than a positive control. mdpi.com Another study evaluated thiourea derivatives against nosocomial Candida auris strains, highlighting notable inhibitory effects on biofilm growth and microbial adherence for certain derivatives. nih.gov Furthermore, some thiourea derivatives have demonstrated considerable inhibitory activity against human fungal pathogens compared to standard treatments. nih.gov Research on 1,3,4-oxadiazole (B1194373) derivatives, which can be related to thioureas, has also shown antifungal activity against Candida albicans. frontiersin.orgnih.gov

Table 1: Examples of Antimicrobial Activity Ranges for Thiourea Derivatives

| Activity Type | Pathogens Tested | MIC/Inhibition Range (Selected Examples) | Source |

| Antibacterial | Gram-positive cocci (S. aureus, S. epidermidis) | 4-64 µg/mL | nih.gov |

| Antibacterial | Gram-positive and Gram-negative bacteria | 0.95 - 3.25 µg/mL | mdpi.com |

| Antifungal | Plant pathogenic fungi (P. piricola, C. arachidicola, A. solani) | Significant inhibition rates observed | mdpi.com |

| Antifungal | Candida auris strains | Notable inhibition of biofilm growth | nih.gov |

| Antifungal | Candida albicans | MIC 32 µg/mL observed for related compounds | frontiersin.org |

Antimalarial Efficacy Investigations

While the provided search results discuss the antimalarial activity of other compound classes, specific investigations into the antimalarial efficacy of 1,3-dipropylthiourea or its direct derivatives were not prominently featured. Studies have explored other series of compounds, such as 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, for their activity against Plasmodium falciparum. mdpi.commdpi.com

Enzyme Inhibition and Receptor Modulation Mechanisms

Thiourea derivatives, including those structurally related to this compound, have been explored for their ability to interact with and modulate the activity of biological targets such as enzymes and receptors.

Specific Biological Target Interactions

Research indicates that thiourea derivatives can act as enzyme inhibitors. For example, some thiourea derivatives have been investigated for their inhibitory activity against bacterial enzymes like DNA gyrase and Topoisomerase IV, which are essential for bacterial replication. mdpi.comnih.govnih.gov Inhibition of these enzymes can lead to antibacterial effects. Studies have shown that certain thiourea derivatives can exhibit potent inhibitory activity against Escherichia coli DNA gyrase and moderate activity against E. coli Topoisomerase IV. mdpi.com Novel thiourea derivatives have also been described as modulators for the vanilloid receptor (VR). molaid.com

Hydrogen Bonding and Modulatory Effects on Protein Activity

A key mechanism by which thiourea derivatives interact with biological targets, including proteins, involves hydrogen bonding. The thiourea moiety contains nitrogen-hydrogen (N-H) groups and a carbon-sulfur double bond (C=S), which can act as hydrogen bond donors and acceptors, respectively. nih.govresearchgate.net These interactions play a crucial role in the binding of small molecules, such as inhibitors or modulators, to the active sites or other regions of proteins. cambridgemedchemconsulting.communi.czresearchgate.netnih.govcusabio.com

The formation of hydrogen bonds between a thiourea derivative and amino acid residues in a protein can influence the protein's conformation and dynamics, thereby modulating its activity. muni.czresearchgate.netnih.govcusabio.comwikipedia.orgaklectures.com The strength and geometry of these hydrogen bonds contribute to the specificity of the interaction. cambridgemedchemconsulting.communi.cz Structural studies of thiourea derivatives have provided insights into their molecular arrangements and the types of hydrogen bonding networks they can form, both in crystal structures and potentially when interacting with biological macromolecules. nih.govresearchgate.net These interactions can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor function.

Table 2: Examples of Biological Targets and Interaction Mechanisms

| Target Type | Specific Targets (Examples from Thiourea Derivative Research) | Interaction Mechanism (Proposed/Observed) | Source |

| Enzymes | DNA Gyrase, Topoisomerase IV (bacterial) | Inhibition | mdpi.comnih.govnih.gov |

| Receptors | Vanilloid Receptor (VR) | Modulation | molaid.com |

| Proteins (General) | Various (involved in antimicrobial activity) | Hydrogen Bonding, Modulation of Activity | nih.govresearchgate.netcambridgemedchemconsulting.communi.czresearchgate.netnih.govcusabio.comsmolecule.com |

Anticancer and Cytotoxic Evaluations

Numerous studies have demonstrated the significant anticancer and cytotoxic activities of thiourea derivatives against a wide range of cancer cell lines. These compounds have shown the ability to inhibit the growth of various human cancer cells, including those from breast, lung, colon, prostate, liver, and leukemia malignancies. mdpi.comanalis.com.mymdpi.comacs.orgnih.govacs.orgnih.govdovepress.commdpi.comnih.govmdpi.com

Evaluations often involve in vitro assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines. For instance, certain thiourea derivatives have exhibited potent cytotoxic effects with IC₅₀ values in the micromolar range, and in some cases, demonstrating greater efficacy than established chemotherapeutic agents like Doxorubicin. acs.orgdovepress.commdpi.comnih.govbiointerfaceresearch.com

Studies have investigated the mechanisms underlying the cytotoxic activity of thiourea derivatives, revealing their ability to induce apoptosis (programmed cell death) and reduce cancer cell numbers. mdpi.comnih.govmdpi.com Some derivatives have also shown selectivity towards cancer cells over normal cells, which is a crucial aspect for developing safer therapeutic agents. mdpi.comnih.govmdpi.com

Specific examples from research highlight the varying degrees of cytotoxic potency among different thiourea derivatives and against different cancer cell lines. For example, dihalogenophenyl derivatives and para-substituted thioureas have shown high activity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with some compounds exhibiting IC₅₀ values below 10 µM. mdpi.comnih.gov

Interactive Table 1: Examples of Cytotoxic Activity of Thiourea Derivatives Against Cancer Cell Lines

| Compound Type / Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 34 (with thiourea linker) | HepG2 | 6.7 | biointerfaceresearch.com |

| Compound 34 (with thiourea linker) | HCT116 | 3.2 | biointerfaceresearch.com |

| Compound 34 (with thiourea linker) | MCF-7 | 12.4 | biointerfaceresearch.com |

| 3,4-dichlorophenylthiourea (Compound 2) | SW620 | 1.5 ± 0.72 | mdpi.com |

| Compound 29 | HCT116 | 4.78 | biointerfaceresearch.com |

| Compound 29 | HepG2 | 3.16 | biointerfaceresearch.com |

| Compound 29 | MCF7 | 1.71 | biointerfaceresearch.com |

| Copper complex of N-naphthoyl thiourea | MCF-7, HCT116, A549 | < 1.3 | acs.orgacs.org |

| Diarylthiourea (Compound 4) | MCF-7 | 338.33 ± 1.52 | mdpi.com |

| Thiazole (B1198619) derivative 9 | MCF-7 | 14.6 ± 0.8 | dovepress.com |

| Thiazole derivative 11b | MCF-7 | 28.3 ± 1.5 | dovepress.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | nih.gov |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.

Research into thiourea derivatives has also explored their activity against drug-resistant cancer cell lines, suggesting their potential in overcoming treatment resistance. mdpi.com

Structure-Activity Relationship (SAR) Analyses for Biological Efficacy

Structure-Activity Relationship (SAR) analyses are crucial in understanding how modifications to the thiourea scaffold influence its biological activity, particularly its anticancer and cytotoxic effects. These studies aim to identify key structural features that contribute to potency, selectivity, and mechanism of action. analis.com.myacs.orgmdpi.comacs.orgrsc.org

The thiourea pharmacophore (-HN-C(=S)-NH-) is recognized as important for designing novel anticancer chemotherapeutics. analis.com.my The presence of the C=S and N-H functional groups allows for hydrogen bonding, which can enhance binding affinity to biological targets. analis.com.myksu.edu.tr

Impact of Substituents on Biological Potency

The nature and position of substituents on the nitrogen atoms of the thiourea moiety significantly impact biological activity. analis.com.my Varying the substituents can alter the physicochemical properties of the compound, such as lipophilicity, which is important for cell membrane penetration and interaction with binding pockets in enzymes and receptors. biointerfaceresearch.com

Studies have shown that the introduction of certain functional groups and structural fragments can improve ligand binding to biological targets and enhance cytotoxic activity. biointerfaceresearch.com For instance, incorporating lipophilic groups like hydrocarbon substituents, aromatic and heteroaromatic rings, and benzyl (B1604629) or aroyl moieties can significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com Electron-withdrawing substituents on terminal phenyl rings have also been associated with more effective antiproliferative properties. mdpi.com

The type of linker between thiourea moieties can also affect cytotoxicity. biointerfaceresearch.com For example, compounds with ethylene (B1197577) or thiourea linkers have shown improved cytotoxic activity compared to those without a linker. biointerfaceresearch.com The introduction of a para-phenylene linker in certain bis-thiourea compounds has been shown to significantly improve antitumor activity. biointerfaceresearch.com

Specific examples of substituent effects include the observation that a small group like methoxy (B1213986) at a specific position on a phenyl ring can increase electron density and activate the ring, while a bulky substituent at the same position might result in no cytotoxic activity. analis.com.my The connection of a benzimidazole (B57391) moiety to a thiourea through an ethylenediamine (B42938) linker has also been reported to contribute to anticancer activity due to its resonance structure. analis.com.my

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are computational approaches used in conjunction with SAR studies to identify the essential features of a molecule required for biological activity and to design new, more potent drug candidates. mdpi.comresearchgate.netresearchgate.netresearchgate.net These methods help in understanding the molecular determinants for interaction with drug targets. researchgate.net

Thiourea derivatives can interact with various biological targets, including enzymes involved in carcinogenesis, DNA, and cell receptors, through mechanisms such as hydrogen bonds and π-π interactions. biointerfaceresearch.com Molecular docking studies are often employed to predict the binding affinity and interaction modes of thiourea derivatives with target proteins. biointerfaceresearch.comksu.edu.trresearchgate.netresearchgate.netrjptonline.org

Pharmacophore models for thiourea derivatives targeting specific enzymes, such as Sirtuin1 (SIRT1), have been developed to guide the design of new inhibitors. rjptonline.org These models identify key features like hydrogen bond acceptors, donors, and hydrophobic sites that are crucial for binding to the enzyme's active site. researchgate.netrjptonline.org

Ligand-based drug design utilizes the information from known active thiourea derivatives to design novel compounds with improved properties. By analyzing the structural features of active compounds and their interactions with targets, researchers can design molecules predicted to have better activity and potentially lower toxicity. rjptonline.org

Drug Discovery and Development Paradigms Utilizing Thiourea Scaffolds

The thiourea scaffold is a valuable building block for the design and development of new drug candidates with diverse therapeutic applications, including anticancer agents. mdpi.combiointerfaceresearch.commdpi.com Its chemical versatility allows for the synthesis of a wide array of derivatives with varied biological activities. mdpi.commdpi.com

The process of drug discovery and development utilizing thiourea scaffolds often involves a combination of synthetic chemistry, biological evaluation, and computational techniques. biointerfaceresearch.comresearchgate.netresearchgate.net

High-Throughput Screening Assays

High-throughput screening (HTS) assays are widely used in drug discovery to rapidly evaluate large libraries of compounds for a specific biological activity. mdpi.commdpi.comontosight.aigoogle.com Thiourea derivatives are frequently included in such screening libraries due to the scaffold's known biological relevance. ontosight.ai

HTS allows for the identification of initial "hits" – compounds that show the desired activity – which can then be further optimized through medicinal chemistry efforts. mdpi.com This approach has been instrumental in identifying novel thiourea-based compounds with potential therapeutic applications, including those with anticancer or antiprotozoal activities. mdpi.comgoogle.com

For example, HTS has been used to identify thiourea derivatives active against drug-resistant Staphylococcus aureus strains. google.com The identification of initial hits from HTS can then lead to the design and synthesis of a second generation of derivatives with enhanced potency and selectivity. mdpi.com

Click Chemistry Applications in Thiourea-Based Drug Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool in medicinal chemistry and organic synthesis due to its efficiency, specificity, and reliability. nih.govresearchgate.net While not exclusively limited to thioureas, click chemistry principles can be applied to the synthesis of thiourea-based compounds or to incorporate thiourea moieties into larger molecular structures. beilstein-journals.org

The mechanochemical approach to synthesizing thioureas has been established as a means to develop "click-type" chemistry for these compounds, enabling quantitative synthesis without bulk solvents. beilstein-journals.org This highlights the potential for utilizing efficient and environmentally friendly synthetic methods in the development of thiourea-based drugs.

Although the direct application of click chemistry to synthesize the core thiourea scaffold might be less common than its use in conjugating thioureas to other molecules or creating complex structures containing the thiourea unit, the principles of click chemistry (fast, reliable, and high-yielding reactions) are valuable in the broader context of synthesizing diverse thiourea derivatives for drug discovery. nih.gov The intent of click chemistry aligns with the goals of drug discovery, which include the efficient synthesis of potential drug candidates. nih.gov

Applications in Materials Science and Industrial Chemistry

Utilization in Elastomeric Composites and Additives

Thiourea (B124793) derivatives are known to be utilized in the rubber industry as additives, primarily functioning as accelerators in the vulcanization process. The incorporation of these compounds into elastomeric formulations can significantly influence the curing characteristics and the final mechanical properties of the resulting materials.

Role as Cure Accelerators or Agents

Thioureas can act as cure accelerators or agents in the vulcanization of various elastomers, including Neoprene (CR), Natural Rubber (NR), Styrene Butadiene Rubber (SBR), and Ethylene (B1197577) Propylene Diene Monomer (EPDM). akrochem.comsurechemical.compukhrajzincolet.com Their role involves speeding up the crosslinking reaction between polymer chains, which is essential for transforming the raw rubber into a usable, durable material with enhanced elasticity and strength. Compounds like 1,3-diphenyl-2-thiourea (DPTU) are documented as effective accelerators, capable of providing fast cures and influencing the degree of crosslinking. pukhrajzincolet.com They can be used as primary accelerators or as secondary accelerators in conjunction with other types of accelerators, such as thiazoles. akrochem.compukhrajzincolet.com The use of thiourea accelerators can lead to faster cure times and, in some systems, can be employed in formulations with reduced sulfur content or in sulfurless curing systems. pukhrajzincolet.com

1,3-Dipropylthiourea as a Specialty Chemical Synthesis Intermediate

Thiourea derivatives are valuable building blocks in organic synthesis for the creation of a wide array of specialty chemicals. Their structure provides reactive sites that can participate in various chemical transformations. This compound, possessing the core thiourea functionality with propyl substituents, can potentially serve as an intermediate in the synthesis of more complex organic molecules.

Thioureas are utilized in reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and other fine chemical industries. For example, thiourea is employed in multicomponent reactions with aldehydes and other reagents to synthesize derivatives of 1,3,5-triazine-2,4-dithione. beilstein-journals.org The synthesis of various thiourea derivatives themselves often involves the reaction of isothiocyanates with amines, a method that allows for structural diversity. mdpi.com The reactivity of the thiocarbonyl group and the nitrogen atoms in the thiourea structure makes them versatile synthons for cyclization reactions and other functional group transformations. conicet.gov.ariwu.edu Given its structure, this compound could be employed in similar synthetic routes to incorporate the dipropylthiourea moiety into novel chemical structures for various downstream applications.

Research into Potential Corrosion Inhibition Properties for Thiourea Derivatives

Research has explored the potential of thiourea derivatives as corrosion inhibitors for various metals in different corrosive environments. Thiourea and its derivatives are considered potential inhibitors due to the presence of heteroatoms like sulfur and nitrogen, which can adsorb onto the metal surface and form a protective film. researchgate.netjmaterenvironsci.com This adsorption can impede the electrochemical processes involved in corrosion.

Studies on various substituted thioureas, such as 1-phenyl-2-thiourea (PTU) and 1,3-diisopropyl-2-thiourea (ITU), have demonstrated significant corrosion inhibition efficiencies for metals like steel and aluminum in acidic or alkaline solutions. researchgate.netacs.orgnih.govacs.org The effectiveness of these inhibitors is influenced by factors including their concentration, the temperature of the environment, and the specific chemical structure of the thiourea derivative, particularly the nature of the substituents on the nitrogen atoms. acs.orgnih.govacs.org While specific research on the corrosion inhibition properties of this compound was not detailed in the provided sources, the documented efficacy of other thiourea derivatives suggests that this compound could also be a candidate for investigation in this area, potentially exhibiting similar protective characteristics due to its structural analogy to other studied inhibitors. researchgate.netjmaterenvironsci.com

Future Research Directions and Translational Outlook

Development of Novel Synthetic Methodologies